3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole

GPCR Agonist Thyrotropin-Releasing Hormone Receptor Functional Assay

This 3,5-dibromo triazole features dual reactive bromine atoms at the 3- and 5-positions, enabling sequential Suzuki-Miyaura or other cross-coupling reactions for rapid library construction. The N1 2,2-diethoxyethyl substituent serves as a latent aldehyde, providing a functional handle for bioconjugation or PROTAC linker attachment. Confirmed biological activity includes TRH-R1 antagonism (EC50 2.54 µM) and BRD3 bromodomain binding (IC50 50.1 µM), making it a tractable hit for CNS and epigenetic drug discovery campaigns. Unlike simpler triazoles, this compound offers a unique reactivity profile that supports fragment-based design and targeted protein degradation strategies. Order high-purity material for your SAR or PROTAC program today.

Molecular Formula C8H13Br2N3O2
Molecular Weight 343.02 g/mol
CAS No. 1240580-71-5
Cat. No. B6344598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole
CAS1240580-71-5
Molecular FormulaC8H13Br2N3O2
Molecular Weight343.02 g/mol
Structural Identifiers
SMILESCCOC(CN1C(=NC(=N1)Br)Br)OCC
InChIInChI=1S/C8H13Br2N3O2/c1-3-14-6(15-4-2)5-13-8(10)11-7(9)12-13/h6H,3-5H2,1-2H3
InChIKeyHILRNPDBSXHHLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole (CAS 1240580-71-5): Procurement-Ready Functionalized Triazole Scaffold for Medicinal Chemistry and Agrochemical Intermediates


3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole (CAS 1240580-71-5) is a 1,2,4-triazole derivative featuring a core scaffold with bromine atoms at the 3- and 5-positions and a 2,2-diethoxyethyl substituent at the N1-position [1]. It is commercially available in research quantities with a catalog purity specification of ≥95% . The compound is structurally characterized by a molecular weight of 343.02 g/mol and the molecular formula C8H13Br2N3O2 . Its key computed physicochemical properties include a predicted boiling point of 397.7±52.0 °C, a predicted density of 1.81±0.1 g/cm³, and a predicted pKa of -1.67±0.12, indicating low basicity .

Why 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole Cannot Be Replaced by Generic Triazole Analogs: Key Structural Differentiators


Generic substitution of 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole with other in-class 1,2,4-triazole compounds is not straightforward. The specific combination of two bromine substituents and the 2,2-diethoxyethyl acetal-protecting group on the N1-position defines its reactivity profile, solubility, and potential as a synthetic intermediate. For instance, the presence of the 2,2-diethoxyethyl group provides a latent aldehyde functionality , a feature absent in simpler 3,5-dibromo-1,2,4-triazoles. Furthermore, the bromine atoms are critical for enabling subsequent cross-coupling reactions [1], a reactivity pattern that would be lost with non-brominated analogs. The computed physicochemical properties, such as its predicted pKa and logP, also differ substantially from unsubstituted triazoles, affecting its behavior in biological assays and formulation studies . These structural and property differences underpin the need for a product-specific evidence guide, as detailed below.

Quantitative Differentiation Evidence for 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole (CAS 1240580-71-5) for Scientific Procurement


TRH-R1 Agonist Activity: A 54 µM EC50 Differentiates This Derivative from the Inactive Core Scaffold

In a cell-based functional assay measuring agonist activity at mouse TRH-R1 expressed in HEK293 cells, 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole exhibited an EC50 of 2.54×10^3 nM (2.54 µM) [1]. While this level of potency is not high, it represents a measurable functional response that is not observed for the unsubstituted core scaffold (3,5-dibromo-1,2,4-triazole, CAS 7411-23-6), which shows no reported activity in this assay. This indicates that the 2,2-diethoxyethyl N1-substituent confers the ability to engage the TRH-R1 receptor.

GPCR Agonist Thyrotropin-Releasing Hormone Receptor Functional Assay

BRD3 Bromodomain Binding: 50 µM Affinity Distinguishes This Analog from Inactive N1-Unsubstituted Triazoles

A TR-FRET binding assay measuring affinity to the BD2 bromodomain of BRD3 returned an IC50 value of 5.01×10^4 nM (50.1 µM) for 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole [1]. The N1-unsubstituted 3,5-dibromo-1,2,4-triazole scaffold (CAS 7411-23-6) has no documented binding to BRD3 bromodomains in this assay format. The N1-alkylation with the diethoxyethyl group thus appears to confer a weak but detectable interaction with this epigenetic target.

Epigenetics Bromodomain Inhibitor Protein-Protein Interaction

Molecular Weight and Bromine Content Differentiation from Non-Brominated and Lighter Analogs

3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole possesses a molecular weight of 343.02 g/mol . This is significantly higher than two closely related analogs: 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole (185.22 g/mol) and 3,5-dibromo-1H-1,2,4-triazole (226.86 g/mol) [1]. The difference of 157.80 g/mol versus the non-brominated analog is attributable to the two bromine atoms, while the difference of 116.16 g/mol versus the unalkylated dibromo core is due to the 2,2-diethoxyethyl group.

Physicochemical Property Chemical Synthesis Molecular Weight

Predicted Lipophilicity (XLogP3) Increase Relative to Unsubstituted Triazole Core

While experimental logP data is not available for 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole, its predicted XLogP3 value is estimated to be approximately 2.2 (based on the value for the 3,5-dibromo-1H-1,2,4-triazole core) [1]. The addition of the 2,2-diethoxyethyl group is expected to further increase lipophilicity compared to the unsubstituted core (3,5-dibromo-1H-1,2,4-triazole, XLogP3 = 2.2). This increased predicted lipophilicity suggests potentially altered membrane permeability and solubility characteristics compared to the parent scaffold.

Lipophilicity ADME Property Drug-Likeness

Recommended Research and Industrial Application Scenarios for Procuring 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole (CAS 1240580-71-5)


GPCR Agonist Screening and Early-Stage Hit-to-Lead Exploration

Based on the measurable EC50 of 2.54 µM against mouse TRH-R1 [2], this compound can serve as a low-micromolar starting point for medicinal chemistry optimization of thyrotropin-releasing hormone receptor modulators. Its activity, while modest, is a confirmed biological signal that distinguishes it from the inactive core triazole scaffold, making it a useful hit for SAR campaigns targeting TRH-R1-related disorders (e.g., CNS, metabolic).

Bromodomain (BRD3) Inhibitor Fragment and Scaffold for Epigenetic Probe Development

The IC50 of 50.1 µM for the BD2 bromodomain of BRD3 [2] supports its use as a fragment-like starting point for designing more potent and selective bromodomain inhibitors. This weak affinity is a differentiating feature not observed in simpler triazole analogs, providing a tractable vector for fragment-based drug discovery in epigenetics.

Synthesis of Diversified Triazole Libraries via Sequential Cross-Coupling

The presence of two reactive bromine atoms at the 3- and 5-positions, combined with the 2,2-diethoxyethyl N1-substituent, enables sequential functionalization via Suzuki-Miyaura or other cross-coupling reactions [2]. This differentiated reactivity profile, compared to mono-brominated or non-brominated triazoles, allows for the construction of diverse, N1-protected triazole libraries for high-throughput screening in medicinal chemistry and agrochemical research.

Chemical Biology Probe for Targeted Protein Degradation (PROTAC) Linker Attachment

The 2,2-diethoxyethyl group can be hydrolyzed under acidic conditions to unmask a reactive aldehyde, providing a functional handle for bioconjugation or linker attachment. This latent reactivity, combined with the weak BRD3 binding affinity [2], makes it a potential starting point for developing PROTACs targeting BRD3, a strategy for targeted protein degradation in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-1-(2,2-diethoxyethyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.